EC 4.2.2.8 - 149371-12-0

EC 4.2.2.8

Catalog Number: EVT-1516676
CAS Number: 149371-12-0
Molecular Formula: NULL
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Heparinase III is typically produced through fermentation of Flavobacterium heparinum under controlled conditions. The enzyme can be isolated using various purification techniques, including ammonium sulfate precipitation, ion exchange chromatography, and gel filtration chromatography. These methods allow for the separation of heparinase III from other proteins and enzymes present in the fermentation broth .

The enzymatic activity of heparinase III is characterized by its ability to cleave heparin and heparan sulfate at specific sites, resulting in the formation of oligosaccharides. The cleavage mechanism involves β-elimination, which generates unsaturated uronic acids at the non-reducing ends of the oligosaccharides .

Molecular Structure Analysis

Structure and Data

Heparinase III has a complex three-dimensional structure that facilitates its enzymatic function. The active site contains specific amino acid residues essential for substrate binding and catalysis. Structural studies using X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into its conformation and substrate specificity .

The molecular weight of heparinase III is approximately 60 kDa, and it exhibits optimal activity at pH 7.0 to 8.0 and temperatures around 37°C .

Chemical Reactions Analysis

Reactions and Technical Details

Heparinase III catalyzes the cleavage of heparan sulfate and heparin through a series of reactions that involve the breaking of glycosidic bonds. The reaction can be summarized as follows:

Heparan SulfateHeparinase IIIOligosaccharides\text{Heparan Sulfate}\xrightarrow{\text{Heparinase III}}\text{Oligosaccharides}

In this process, the enzyme acts on specific linkages between N-acetylglucosamine and uronic acid residues, resulting in the production of disaccharides or larger oligosaccharides depending on the substrate concentration and reaction conditions .

The efficiency of heparinase III can be enhanced by using it in combination with other heparinases (such as heparinase I) to achieve comprehensive depolymerization of heparins into smaller fragments suitable for analytical purposes .

Mechanism of Action

Process and Data

The mechanism of action for heparinase III involves substrate recognition followed by binding to the active site. The enzyme stabilizes the transition state during the cleavage process, leading to β-elimination of the glycosidic bond. This results in the formation of an unsaturated uronic acid at one end of the cleaved product while generating a new reducing end on the other fragment .

Kinetic studies indicate that heparinase III exhibits Michaelis-Menten kinetics with varying affinity for different substrates, which can be quantified using Lineweaver-Burk plots to derive kinetic parameters such as VmaxV_{max} (maximum reaction velocity) and KmK_m (Michaelis constant) .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Heparinase III is a soluble protein that remains stable under physiological conditions. Its optimal activity is observed at neutral to slightly alkaline pH levels (pH 7-8) with a temperature range conducive to enzymatic reactions (around 37°C).

The enzyme's stability can be affected by factors such as ionic strength, temperature fluctuations, and presence of inhibitors or activators. Understanding these properties is crucial for optimizing conditions for industrial applications or laboratory analyses .

Applications: Scientific Uses

Heparinase III has significant applications in both research and clinical settings:

  • Structural Analysis: It is widely used in glycomics to characterize glycosaminoglycan structures through depolymerization followed by chromatographic analysis.
  • Anticoagulant Research: The enzyme aids in studying anticoagulant mechanisms by generating low molecular weight heparins from standard heparins for therapeutic purposes .
  • Biotechnology: Heparinase III is utilized in biotechnological applications for producing bioengineered heparins with specific sulfation patterns that enhance their biological activities .
Enzymatic Classification and Biological Context of EC 4.2.2.8

EC Nomenclature and Taxonomic Classification

EC 4.2.2.8 is systematically designated as heparin-sulfate lyase by the Enzyme Commission (EC) nomenclature system. This classification places it within a hierarchical framework:

  • Class 4: Lyases (enzymes cleaving bonds by means other than hydrolysis or oxidation).
  • Subclass 4.2: Carbon-oxygen lyases.
  • Sub-subclass 4.2.2: Acting on polysaccharides.
  • Serial Number 4.2.2.8: Specifically identifies heparin-sulfate lyase [1] [3] [7].

The enzyme catalyzes an elimination reaction: Elimination of sulfate; appears to act on linkages between N-acetyl-D-glucosamine and uronate. Product is an unsaturated sugar [1] [3] [7]. This β-elimination mechanism cleaves the glycosidic bond between a hexosamine (specifically N-acetyl-D-glucosamine, GlcNAc) and a uronic acid residue (either D-glucuronic acid, GlcA, or L-iduronic acid, IdoA) within heparan sulfate (HS) and heparin (HP) glycosaminoglycan (GAG) chains. The reaction generates an unsaturated hexenuronate residue (4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid) at the non-reducing end of the cleavage product [1] [2] [6].

Table 1: Accepted and Alternative Names for EC 4.2.2.8

Systematic NameCommonly Accepted NameFrequently Used Synonyms
Heparin-sulfate lyaseHeparinase III (often for specific bacterial enzymes)Heparin-sulfate eliminase, Heparitin-sulfate lyase, Heparitinase I, Heparitinase II, Heparan sulfate lyase, Heparin lyase III

The enzyme exhibits strict substrate specificity constraints. It does not act on linkages involving N,O-desulfated glucosamine or N-acetyl-O-sulfated glucosamine residues [1] [3] [8]. Its primary activity is directed towards regions of heparan sulfate and heparin with lower sulfation density, particularly targeting sequences rich in N-acetylglucosamine (GlcNAc) linked to glucuronic acid (GlcA). Enzymes sometimes referred to as Heparitinase I (more specific for highly N-acetylated regions) and Heparitinase II (broader specificity) are functionally associated with or represent forms of EC 4.2.2.8 activity [2] [8].

Taxonomically, EC 4.2.2.8 is predominantly found in bacteria, serving as a tool for nutrient acquisition. The enzyme was first purified and characterized from Flavobacterium species (now often classified within Bacteroides or Pedobacter) [1] [8]. Genes encoding enzymes with heparan sulfate lyase activity (orthologs of EC 4.2.2.8) are widely distributed among soil and marine bacteria, including genera like Bacteroides, Pedobacter (e.g., UniProt entries C6XZB6, Q59289 for P. heparinus), Bacillus (e.g., C7EXL6), and Fortiea (T2KMH5) [3] [7] [8]. While the enzyme itself is not naturally produced by higher eukaryotes as part of their metabolism, its bacterial origins make it a crucial biochemical tool for researching mammalian GAG structure and function.

Role in Glycosaminoglycan (GAG) Metabolism

Within bacterial ecology, EC 4.2.2.8 functions as a catabolic enzyme. Bacteria secrete heparin/heparan sulfate lyases, including EC 4.2.2.8, to depolymerize complex host-derived GAGs like heparan sulfate and heparin into smaller oligosaccharides and disaccharides. These smaller fragments can then be transported into the cell and further metabolized as sources of carbon, nitrogen, and sulfur [1] [3]. This enzymatic breakdown is a key step in the degradation pathway of these polysaccharides in microbial environments.

The specificity of EC 4.2.2.8 is critical for its biological role and analytical utility. It primarily cleaves the glycosidic bond between GlcNAc (or, less efficiently, N-sulfo-glucosamine, GlcNS, especially if 6-O-sulfation is absent) and a uronic acid (GlcA or IdoA), provided the glucosamine residue retains its N-acetyl group and is not O-sulfated. Its activity is significantly reduced or absent on highly sulfated domains like those commonly found in heparin or heavily modified HS regions, and it cannot cleave linkages involving N-unsubstituted glucosamine (GlcN) or N,O-sulfated glucosamines under physiological conditions [1] [2] [8]. Research using defined oligosaccharide substrates confirms this specificity:

  • Cleaves GlcNAc-GlcA linkages efficiently (e.g., in heparosan, partially de-N-sulfated heparin).
  • Cleaves GlcNS-GlcA linkages, especially if the GlcNS is not 6-O-sulfated.
  • Cleaves GlcNAc6S-GlcA linkages (N-acetyl-6-O-sulfo-glucosamine linked to GlcA).
  • Shows reduced or no activity on GlcNS6S-IdoA2S linkages commonly found in highly sulfated sequences [2].

Table 2: Substrate Specificity of EC 4.2.2.8 (Heparan Sulfate Lyase)

Substrate TypeExample StructureCleavage EfficiencyKey Product
Heparosan-[GlcA-β1,4-GlcNAc-α1,4-]n-HighUnsaturated heparosan disaccharides (ΔUA-GlcNAc)
N-acetylated HS domains-GlcA-β1,4-GlcNAc(6S)-α1,4-HighΔUA-GlcNAc, ΔUA-GlcNAc6S
Low-sulfated N-sulfo HS domains-GlcA-β1,4-GlcNS-α1,4-Moderate/HighΔUA-GlcNS
Mixed sulfation HS domains-GlcA-β1,4-GlcNS6S-α1,4-IdoA2S-α1,4-GlcNS-Variable (cleaves GlcA-GlcNS6S, may not cleave IdoA2S-GlcNS efficiently)Mixture of oligosaccharides
Highly sulfated HS/Heparin domains-IdoA2S-α1,4-GlcNS6S-α1,4-Low/NoneNot Cleaved
Chondroitin Sulfate/Hyaluronan-GlcA-β1,3-GalNAc-β1,4-None-
N,O-desulfated glucosamine linkages-GlcA-β1,4-GlcN-α1,4-None-

This exquisite substrate specificity makes EC 4.2.2.8 an indispensable analytical tool in glycobiology. It is used extensively to:

  • Depolymerize HS: Selectively cleave HS chains at sites of low sulfation, generating a mixture of oligosaccharides primarily composed of even-numbered saccharides (di-, tetra-, hexa-saccharides) with unsaturated uronic acid at their non-reducing ends [2] [6].
  • Profile GAG Structure: The pattern of oligosaccharides generated (resolved by techniques like chromatography or mass spectrometry) provides a "fingerprint" of the HS chain's sulfation pattern and sequence, revealing domains of high and low modification [2].
  • Probe Functional Domains: By cleaving specific bonds, EC 4.2.2.8 helps isolate and identify HS oligosaccharide sequences responsible for binding specific proteins (e.g., growth factors, cytokines, enzymes) and mediating biological functions [4] [6].
  • Distinguish GAG Types: Its inability to cleave chondroitin sulfate (CS) or hyaluronan (HA) allows its use to specifically target HS in mixtures of GAGs [6]. Studies using fluorinated glucosamine analogs like 4-F-GlcNAc, which inhibit HS elongation by terminating the chain, further highlight the importance of the GlcNAc-GlcA linkage targeted by EC 4.2.2.8 for HS biosynthesis [6].

Furthermore, research on mammalian enzymes involved in HS biosynthesis, such as the EXTL2 and EXTL3 glycosyltransferases, underscores the critical importance of the structural features recognized and cleaved by EC 4.2.2.8. EXTL3 initiates HS chain synthesis, while EXTL2 acts as a negative regulator. Knockout of EXTL2 leads to increased HS levels and a more aggressive cancer phenotype, demonstrating how the fine structure of HS, analyzable using tools like EC 4.2.2.8, directly impacts cellular signaling and behavior [4].

Evolutionary Conservation Across Domains

EC 4.2.2.8, as a specific enzymatic function targeting heparan sulfate, exhibits a distinct pattern of evolutionary conservation primarily confined to the bacterial domain. There is no evidence for the natural production of this specific lyase (acting via β-elimination on HS) by archea or eukaryotes as part of their intrinsic metabolism. Mammals and other eukaryotes utilize entirely different enzymatic machinery (endoglycosidases like heparanase, which is a hydrolase, EC 3.2.1.-) for cleaving HS within lysosomes for turnover [1] [3].

The conservation within bacteria, however, is significant. Genes encoding proteins with heparin/heparan sulfate lyase activity (orthologous to EC 4.2.2.8) are found across diverse bacterial phyla, particularly in species adapted to environments where scavenging complex carbohydrates is advantageous. KEGG Orthology groups K19051 (heparin/heparan-sulfate lyase) and K19052 (heparan-sulfate lyase) represent these conserved functions [3] [7]. Examples include:

  • Bacteroides thetaiotaomicron (Genes: BT4657, BT4662) [3] [7]
  • Pedobacter heparinus (Genes: e.g., HepC, Phep2408, Phep3797) [3] [7]
  • Bacillus sp. (e.g., C7EXL6) [8]
  • Fortiea sp. (e.g., T2KMH5) [8]

Phylogenetic analysis of these bacterial enzymes reveals clusters corresponding to functional specializations (e.g., heparinase I vs. III activity) and taxonomic relationships, indicating divergence from potential ancestral polysaccharide-degrading enzymes. The core catalytic mechanism, likely involving specific histidine residues (e.g., His295 and His510 identified as essential in some bacterial enzymes [2]) acting in the β-elimination reaction, is conserved among these bacterial lyases.

While eukaryotes do not possess EC 4.2.2.8 itself, the substrate of this enzyme, heparan sulfate, is remarkably conserved across the animal kingdom and even found in some lower eukaryotes. The core biosynthetic machinery for HS is also highly conserved. Key enzymes involved in HS chain modification, such as the bifunctional heparan sulfate N-deacetylase/N-sulfotransferase (NDST) enzymes (e.g., NDST2 in mice, P52850), are essential for generating the structural diversity within HS that defines its interactions, and their sequences show significant homology from invertebrates to mammals [9]. This deep conservation of HS structure and biosynthesis underscores the fundamental biological importance of this GAG and explains why bacteria have evolved specific enzymes like EC 4.2.2.8 to exploit it as a nutrient source.

The evolutionary trajectory of large DNA viruses, particularly herpesviruses, offers an intriguing parallel in terms of molecular adaptation. While herpesviruses do not encode GAG lyases like EC 4.2.2.8, genomic analyses reveal they have acquired numerous host-derived genes throughout their evolution (over 400 million years) to modulate host environment and immune responses [5]. These acquisitions primarily involve genes related to "Modulation and Control", "Envelope" functions, and "Auxiliary" enzymatic activities – categories characterized by high flexibility and functional redundancy [5]. The evolution of bacterial GAG lyases like EC 4.2.2.8 represents a different strategy: the acquisition of enzymes targeting a critical, conserved host molecule (HS) for nutritional exploitation rather than immune modulation. Both scenarios highlight how molecular functions critical to host biology (immune regulation, extracellular matrix composition) can drive the evolution of specialized virulence or metabolic factors in pathogens and symbionts.

Table 3: Domain Conservation of HS Metabolism Components Across Life Domains

Molecular ComponentBacteriaArchaeaEukaryotaNotes
EC 4.2.2.8 (Heparan Sulfate Lyase)Widely Present (e.g., Bacteroides, Pedobacter)AbsentAbsent (as a β-elimination lyase)Catabolic enzyme for HS degradation.
Heparan Sulfate Proteoglycans (HSPGs)AbsentAbsentUniversally Present (Animals)Core component of cell surface and extracellular matrix.
HS Biosynthetic Enzymes (e.g., EXTL2, EXTL3, NDSTs)AbsentAbsentHighly Conserved (Animals)Generate the structurally diverse HS chains. EXTL3 promotes HS initiation, EXTL2 acts as a negative regulator [4] [9].
Heparanase (Endo-β-glucuronidase, Hydrolase)AbsentAbsentPresent (Animals)Mammalian enzyme for HS catabolism (lysosomal turnover).
Core Viral Domains (e.g., Capsid, Replication)N/AN/AN/A (Virus Specific)Herpesviruses show high conservation of core domains (e.g., capsid assembly, DNA replication) but flexibility in acquired modulation/control domains [5].

This analysis demonstrates that while the specific catabolic enzyme EC 4.2.2.8 is a bacterial innovation, its target molecule, heparan sulfate, and the machinery responsible for its biosynthesis are ancient and highly conserved features of animal biology, driving complex evolutionary interactions between hosts and their microbial inhabitants.

Properties

CAS Number

149371-12-0

Product Name

EC 4.2.2.8

Molecular Formula

NULL

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